Trp-Leu-Glu vs. Trp-Glu (G3335): Divergent Biological Targets Confirm Functional Specificity
Tryptophyl-leucyl-glutamic acid (Trp-Leu-Glu) is a tripeptide model for studying mRNA cap recognition, while the dipeptide analog L-tryptophyl-L-glutamic acid (Trp-Glu, also known as G3335) functions as a selective PPARγ antagonist. This functional divergence is stark. G3335 binds to PPARγ with a Kd of 8.34 μM, whereas Trp-Leu-Glu is not reported to have any PPARγ activity . Instead, Trp-Leu-Glu's characterized activity involves a cooperative binding mode with m7GpppA, engaging in both pi-pi stacking via its Trp residue and hydrogen bonding via its Glu residue .
| Evidence Dimension | Primary Biological Target and Function |
|---|---|
| Target Compound Data | Cooperative binding to m7GpppA (mRNA cap analog) via Trp pi-pi stacking and Glu hydrogen bonding . |
| Comparator Or Baseline | L-Tryptophyl-L-glutamic acid (Trp-Glu, G3335) acts as a selective and reversible PPARγ antagonist with Kd = 8.34 μM . |
| Quantified Difference | Target shift from mRNA cap recognition to PPARγ antagonism; no reported PPARγ affinity for Trp-Leu-Glu. |
| Conditions | Literature comparison: Trp-Leu-Glu in 1H-NMR and fluorescence spectroscopy binding assays with m7GpppA ; G3335 in PPARγ binding assays . |
Why This Matters
Procurement of the incorrect analog (e.g., G3335) for mRNA cap studies would introduce a potent off-target effect on PPARγ, completely invalidating experimental results.
- [1] Ueda H, et al. A possible recognition mode of mRNA cap terminal structure by peptide: cooperative stacking and hydrogen-bond pairing interactions between m7GpppA and Trp-Leu-Glu. Biochem Biophys Res Commun. 1988 Jul 15;154(1):199-204. PMID: 3395324. View Source
